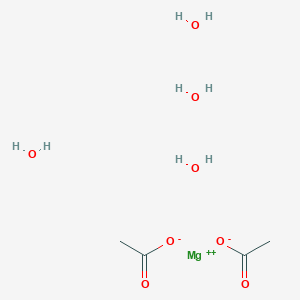

Magnesium acetate tetrahydrate

Descripción general

Descripción

Magnesium acetate tetrahydrate is a chemical compound with the formula Mg(CH3COO)2·4H2O. It is a magnesium salt of acetic acid and is known to form a variety of crystalline structures. The compound is of interest due to its diverse chemical and physical properties, which have implications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of magnesium acetate tetrahydrate typically involves the reaction of magnesium oxide with acetic acid, followed by crystallization. In the context of research, magnesium acetate tetrahydrate has been used as a precursor for the synthesis of other magnesium compounds. For instance, it has been reacted with tartaric acid to produce various crystalline modifications of magnesium tartrate under hydrothermal conditions .

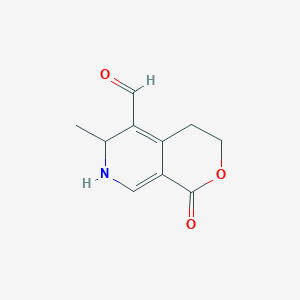

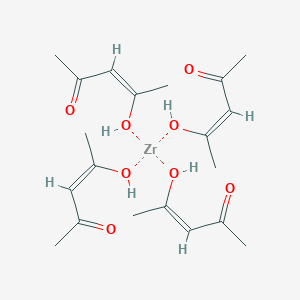

Molecular Structure Analysis

The molecular structure of magnesium acetate tetrahydrate has been extensively studied using techniques such as X-ray crystallography. A precise determination of the structure has revealed significant distinctions between the various Mg-O and C-O bonds, as well as details of the hydrogen-bonding scheme . Additionally, solid-state NMR and ab initio DFT calculations have been employed to probe the local structural differences in magnesium acetate phases, highlighting the sensitivity of 25 Mg NMR to the local environment .

Chemical Reactions Analysis

Magnesium acetate tetrahydrate undergoes thermal dehydration, which has been studied under various conditions. The dehydration process can lead to the formation of an intermediate fluid phase and eventually an anhydrous glass, which exhibits a glass transition phenomenon upon further heating . The compound has also been shown to form a stable monohydrate under certain sealed atmospheres, which can be identified by X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium acetate tetrahydrate are influenced by its molecular structure and the conditions under which it is studied. For example, the thermal dehydration kinetics and mechanism are dependent on the particle size of the sample and the heating conditions . The compound's ability to form anhydrous glass and subsequently crystallize upon heating is a novel finding that contributes to our understanding of its physical properties . The electron paramagnetic resonance of VO ion in magnesium acetate tetrahydrate single crystals has also been studied, providing insights into the local environment of the magnesium site .

Aplicaciones Científicas De Investigación

-

Biochemical Processes

- Summary : Magnesium acetate tetrahydrate is commonly used as a source of magnesium in biological reactions . It is an essential compound for a number of biochemical processes .

- Methods : It is used directly in biological reactions where magnesium is required .

- Results : It is involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP .

-

Methanolysis of Polylactic Acid (PLA)

- Summary : It can be used as a catalyst in the methanolysis of polylactic acid (PLA) to produce methyl lactate .

- Methods : The methanolysis process involves the reaction of PLA with methanol in the presence of magnesium acetate tetrahydrate as a catalyst .

- Results : The result of this process is the production of methyl lactate .

-

Preparation of Homochiral Metal-Organic Frameworks

- Summary : It can be used as a reagent in the preparation of homochiral metal-organic frameworks by using tartrate ligands .

- Methods : The preparation process involves the reaction of tartrate ligands with magnesium acetate tetrahydrate .

- Results : The result is the formation of homochiral metal-organic frameworks .

-

Synthesis of Magnesium Oxide (MgO) Fillers for Polymer Composites

- Summary : It can be used as a precursor to synthesize magnesium oxide (MgO) fillers for polymer composites .

- Methods : The synthesis process involves the thermal decomposition of magnesium acetate tetrahydrate to form magnesium oxide .

- Results : The result is the formation of magnesium oxide fillers that can be used in polymer composites .

-

Emission Control in Coal Combustion Process

-

Glass Formation Process

-

Manufacture of Rayon Fiber for Cigarette Filters

- Field : Textile and Tobacco Industry

- Summary : Magnesium acetate tetrahydrate is used in the manufacture of rayon fiber for cigarette filters .

- Methods : It is used directly in the process of manufacturing rayon fiber .

- Results : The result is the production of rayon fiber that is used in cigarette filters .

-

Fixative for Dyes in Textile Printing

-

Antiseptic and Disinfectant

-

Production of Textiles

-

Stabilizer for Polyvinyl Chloride (PVC)

-

Additive in Hair Care Products

-

Clamond Basket

- Field : Gas Mantle Production

- Summary : In 1881, Charles Clamond invented the Clamond basket, one of the first effective gas mantles. The reagents used in this invention included magnesium acetate, magnesium hydroxide, and water .

- Methods : It is used directly in the process of manufacturing gas mantles .

- Results : The result is the production of effective gas mantles .

-

Molecular Dynamics Simulations

- Field : Chemistry

- Summary : Magnesium acetate and magnesium nitrate were both used to perform molecular dynamics simulations and surface tension measurements .

- Methods : It is used directly in the process of performing molecular dynamics simulations .

- Results : The authors found that the acetate had a stronger affinity for the surface compared to the nitrate ion and that the Mg2+ strongly repelled away from the air/liquid interference .

-

Preparation of Other Magnesium Salts

-

Buffer Solution in Chemical Reactions

-

Deicing Agent

- Field : Industrial

- Summary : Magnesium acetate is often used as a deicing agent. It is effective in melting ice and is considered more environmentally friendly compared to other deicing agents like rock salt .

- Methods : It is used directly in the process of deicing .

- Results : The result is the effective melting of ice .

-

Additive in Healthcare Products

Safety And Hazards

Direcciones Futuras

The coordination chemistry of bio-relevant magnesium complexes, such as magnesium acetate tetrahydrate, is yet to be extensively explored or elucidated . Future research could focus on comprehensively describing what is currently known about common bio-relevant magnesium complexes from the perspective of coordination chemistry .

Propiedades

IUPAC Name |

magnesium;diacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPKPGCRSHFTKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168170 | |

| Record name | Magnesium diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by formation of transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass that stimulates peristalsis. When used as an electrolyte supplementation, magnesium acetate tetrahydrate induces diuresis and metabolic alkalinizing effect. Magnesium ions enhance reactivity of arteries to vasoconstrictors, promotes vasoconstriction, and increases peripheral resistance, leading to increased blood pressure through potential competition with calcium ions in the vascular system. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor. | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Magnesium acetate tetrahydrate | |

CAS RN |

16674-78-5 | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, magnesium salt, hydrate (2:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium Acetate tetrahydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01G0EJC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

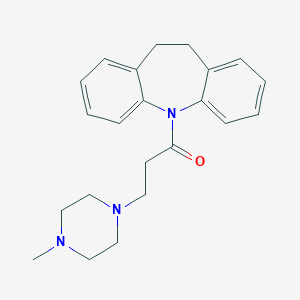

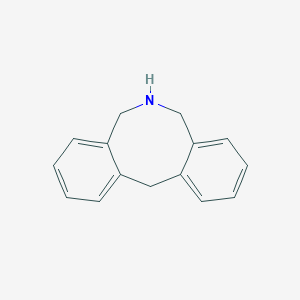

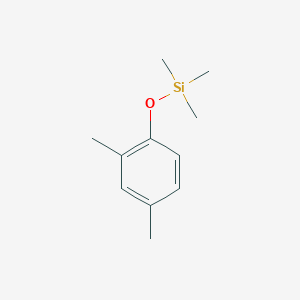

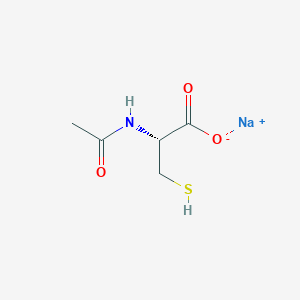

Synthesis routes and methods

Procedure details

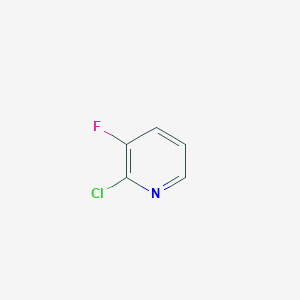

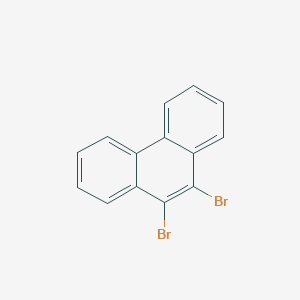

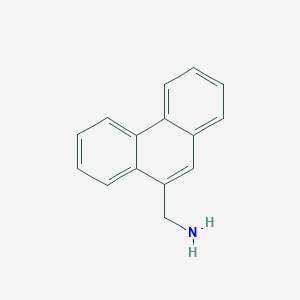

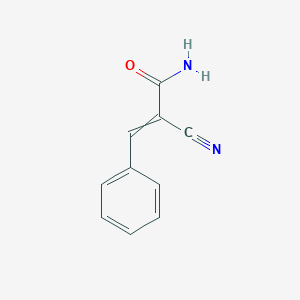

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.